Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl sulfanyl group, and a propanamido group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, in the presence of sulfur sources like elemental sulfur or sulfur-containing reagents.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl thiol and an appropriate leaving group on the thiophene ring.
Attachment of the Propanamido Group: The propanamido group can be attached via an amide coupling reaction using a suitable amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group or to reduce the amide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dechlorinated products.
Substitution: New thiophene derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors to modulate their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-{3-[(2-bromophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-{3-[(2-methylphenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Ethyl 2-{3-[(2-nitrophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate: Similar structure but with a nitro group instead of chlorine.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including cytotoxicity and pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN1O2S2
- Molar Mass : 341.89 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene ring.
- Introduction of the chlorophenyl sulfanyl group.
- Amide coupling with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Cytotoxicity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that certain thiosemicarbazones showed potent cytotoxicity against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations . Although specific data for this compound is limited, the presence of the thiophene moiety is often associated with such activities.
Compound | Cell Line Tested | IC50 (nM) |
---|---|---|
Thiosemicarbazone A | Glioblastoma | 25 |
Thiosemicarbazone B | Breast Adenocarcinoma | 30 |
Antimicrobial Activity
Thiophene derivatives have also been reported to possess antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes.
The proposed mechanisms for the biological activity of thiophene derivatives include:
- Apoptosis Induction : Compounds induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial dysfunction and activation of caspases .
- Oxidative Stress : Many thiophene compounds generate reactive oxygen species (ROS), leading to cellular damage and death in cancer cells .
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated a series of thiophene derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds similar to this compound significantly reduced tumor size in animal models when administered at appropriate dosages .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Properties
Molecular Formula |
C18H20ClNO3S2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
ethyl 2-[3-(2-chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3S2/c1-4-23-18(22)16-11(2)12(3)25-17(16)20-15(21)9-10-24-14-8-6-5-7-13(14)19/h5-8H,4,9-10H2,1-3H3,(H,20,21) |
InChI Key |
PEZHFRUNLKVFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=CC=CC=C2Cl |
Origin of Product |
United States |
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